molecular formula C34H31ClN4O5 B15090902 tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate

tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate

Cat. No.: B15090902
M. Wt: 611.1 g/mol
InChI Key: MZXQBIDDBQCHFP-UHFFFAOYSA-N
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Description

This chiral compound, tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate, is a sophisticated synthetic intermediate critically employed in the construction of Proteolysis-Targeting Chimeras (PROTACs). Its primary research value lies in its role as a precursor for PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins, such as BRD2, BRD3, BRD4, and BRDT. The molecule features a BET-inhibiting benzo[e]indole moiety linked to a carbamate-protected amino group via an indole carboxamide spacer. The key reactive handle is the chloromethyl group, which allows for further synthetic elaboration, typically to connect an E3 ubiquitin ligase-recruiting ligand, thereby completing the heterobifunctional PROTAC structure. Once assembled, the resulting PROTAC molecule operates by a catalytic mechanism: it simultaneously binds to a BET protein and an E3 ubiquitin ligase, forming a ternary complex that prompts the ubiquitination and subsequent proteasomal degradation of the target protein . This technology is a powerful tool in chemical biology and drug discovery research, enabling the acute and reversible knockdown of BET proteins to study their function in diseases like cancer, inflammation, and fibrosis . Researchers utilize this high-purity intermediate to develop novel degraders, investigate the structural requirements for efficient protein degradation, and probe new therapeutic hypotheses.

Properties

IUPAC Name

tert-butyl N-[4-[[2-[1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]carbamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31ClN4O5/c1-34(2,3)44-33(43)37-22-11-8-19(9-12-22)31(41)36-23-13-10-20-14-27(38-26(20)15-23)32(42)39-18-21(17-35)30-25-7-5-4-6-24(25)29(40)16-28(30)39/h4-16,21,38,40H,17-18H2,1-3H3,(H,36,41)(H,37,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXQBIDDBQCHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Duocarmycin MA undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related tert-butyl carbamates with indole, benzyl, or heterocyclic substituents. Key differentiating factors include the benzo[e]indole scaffold, chloromethyl group, and hydroxy functionality, which influence reactivity, solubility, and biological interactions.

Compound Name Key Substituents Synthesis Highlights Applications/Notes References
tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate Cyano, ethyl at indole C3/C4 Not specified; likely nucleophilic substitution or coupling reactions Intermediate for pharmaceuticals; cyano group enhances metabolic stability
tert-butyl (4-iodobenzyl)(methyl)carbamate Iodobenzyl, methyl Pd-catalyzed coupling with KIO₃/AcOH Radiolabeling or cross-coupling precursor
tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate Trifluoromethyl oxadiazole Suzuki-Miyaura coupling with boronic acids Fluorinated probes for imaging or enzyme inhibition
tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate Formyl at indole C2 Formylation via Vilsmeier-Haack reaction Aldehyde functionality enables further derivatization (e.g., Schiff base formation)
N-(2-(tert-butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide 4-Chlorobenzoyl, methoxy, methyl Multi-step coupling with Pd catalysts Probable kinase inhibitor; chlorobenzoyl enhances target affinity

Key Findings:

The hydroxy group at C5 of benzo[e]indole may improve water solubility relative to non-hydroxylated derivatives (e.g., tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate) .

Synthetic Challenges :

  • The benzo[e]indole scaffold requires multi-step synthesis, contrasting with simpler indole derivatives (e.g., ’s tert-butyl carbamate, synthesized via Buchwald-Hartwig amination) .
  • Steric hindrance from the tert-butyl group complicates purification, a common issue in carbamate chemistry .

The chloromethyl moiety may confer cytotoxicity, akin to alkylating agents, but this requires experimental validation .

Physicochemical Properties

Property Target Compound tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate
Molecular Weight Not explicitly reported 294.32 g/mol Not reported
Solubility Moderate (hydroxy group enhances polarity) Low (cyano and ethyl reduce polarity) Low (formyl increases reactivity but not solubility)
Stability Sensitive to hydrolysis (chloromethyl group) High (cyano stabilizes) Moderate (aldehyde prone to oxidation)

Research Implications and Gaps

  • Applications : The compound’s structural complexity positions it as a candidate for targeted drug delivery or enzyme inhibition, though empirical studies are needed .
  • Safety: Chloromethyl groups often require stringent handling (e.g., PPE, ventilation), as noted in safety protocols for similar carbamates .
  • Synthetic Optimization : Future work should explore greener catalysts (e.g., ligand-free Pd systems) to improve yield and reduce waste .

Biological Activity

Chemical Structure and Properties

The molecular formula for the compound is C18H20ClN3O4C_{18}H_{20}ClN_{3}O_{4}, and it features a tert-butyl group, a chloromethyl moiety, and an indole derivative. The presence of these functional groups suggests potential interactions with biological targets.

Molecular Structure

ComponentDescription
Molecular FormulaC18H20ClN3O4C_{18}H_{20}ClN_{3}O_{4}
Key Functional GroupsTert-butyl, chloromethyl, carbamate, indole
Molecular Weight373.82 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole framework and subsequent modifications to introduce the carbamate and chloromethyl groups. Specific synthetic pathways may vary based on the desired purity and yield.

Anticancer Properties

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : SK-OV3 (ovarian cancer), NCI-N87 (gastric cancer).
  • IC50 Values : Preliminary results suggest that certain analogs exhibit IC50 values in the low nanomolar range, indicating potent cytotoxicity.
Cell LineCompoundIC50 (nM)
SK-OV3tert-butyl ...5.4
NCI-N87tert-butyl ...11

The proposed mechanism of action involves the compound's ability to intercalate with DNA, leading to disruptions in replication and transcription processes. This is supported by studies demonstrating that similar compounds can induce apoptosis in cancer cells through DNA damage pathways.

Case Studies

  • Study on Indole Derivatives :
    • A study published in RSC Advances highlighted that certain indole derivatives exhibited enhanced cytotoxicity compared to standard treatments. The introduction of substituents at specific positions on the indole ring significantly influenced their biological activity .
  • Evaluation of Chloromethyl Substituents :
    • Research indicated that chloromethyl groups can enhance the reactivity of compounds towards biological targets, potentially increasing their effectiveness against cancer cells .

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